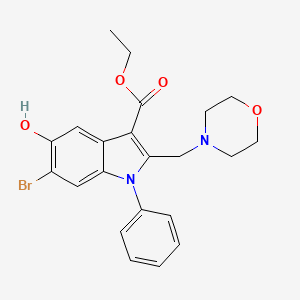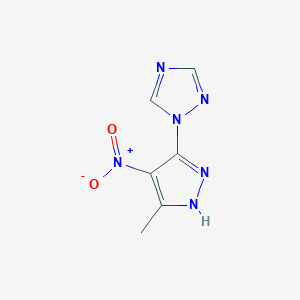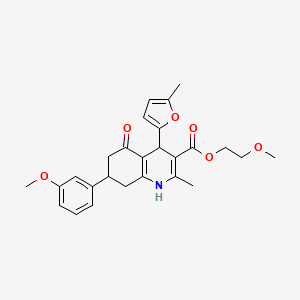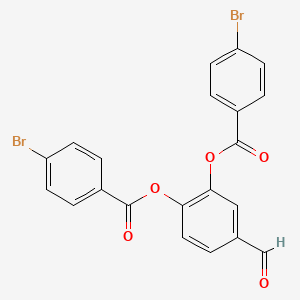![molecular formula C34H28N10O12S B11096128 N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)
N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE” is a complex organic compound characterized by multiple functional groups, including nitro, amide, and hydrazone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the hydrazone linkage: This can be achieved by reacting a hydrazine derivative with an aldehyde or ketone.
Introduction of the nitro groups: Nitration reactions using concentrated nitric acid and sulfuric acid.
Amide bond formation: This can be done through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride).
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
科学的研究の応用
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine
Drug development:
Biochemical studies: Used as a probe or reagent in biochemical assays.
Industry
Material science: Applications in the development of advanced materials such as polymers or coatings.
Analytical chemistry: Used in analytical methods for detecting or quantifying other substances.
作用機序
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating biological pathways.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating cellular processes: Influencing cell signaling or metabolic pathways.
類似化合物との比較
Similar Compounds
N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE: Similar compounds may include other hydrazone derivatives, nitroaromatic compounds, and amides.
Uniqueness
Functional group diversity: The presence of multiple functional groups in a single molecule.
特性
分子式 |
C34H28N10O12S |
|---|---|
分子量 |
800.7 g/mol |
IUPAC名 |
N-[4-[(E)-N-[[2-[2-[(2E)-2-[1-[4-[(3,5-dinitrobenzoyl)amino]phenyl]ethylidene]hydrazinyl]-2-oxoethyl]sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C34H28N10O12S/c1-19(21-3-7-25(8-4-21)35-33(47)23-11-27(41(49)50)15-28(12-23)42(51)52)37-39-31(45)17-57-18-32(46)40-38-20(2)22-5-9-26(10-6-22)36-34(48)24-13-29(43(53)54)16-30(14-24)44(55)56/h3-16H,17-18H2,1-2H3,(H,35,47)(H,36,48)(H,39,45)(H,40,46)/b37-19+,38-20+ |
InChIキー |
NRHQCNJQCQRXMI-RIOOQTRLSA-N |
異性体SMILES |
C/C(=N\NC(=O)CSCC(=O)N/N=C(/C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])\C)/C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(=NNC(=O)CSCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-3-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11096070.png)
![3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate](/img/structure/B11096071.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11096084.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11096093.png)
![2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11096096.png)

![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)
![4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11096113.png)
![3-({[2-(Benzylsulfanyl)phenyl]carbonyl}amino)benzyl 2-(benzylsulfanyl)benzoate](/img/structure/B11096115.png)


![2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11096133.png)

